methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate is a useful research compound. Its molecular formula is C14H15BrN2O2 and its molecular weight is 323.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research on compounds structurally related to methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate often focuses on their crystalline structure and hydrogen bonding. For instance, studies have elucidated complex sheets and chains formed by hydrogen bonds in isomeric compounds, highlighting the polarized molecular-electronic structure and the significance of N-H...O and C-H...O hydrogen bonds in determining molecular assembly and stability (Portilla et al., 2007). These findings are crucial for understanding the solid-state properties of such compounds, which can influence their behavior in various applications, including pharmaceutical formulations and material science.
Corrosion Inhibition
Pyrazole derivatives, similar to the compound , have been theoretically studied for their potential activity as corrosion inhibitors. A density functional theory (DFT) study on bipyrazolic-type organic compounds revealed insights into their inhibition efficiencies and reactive sites, which are linked to parameters such as energy gap and electron transfer from the inhibitor molecule to the metallic atom (Wang et al., 2006). Such studies are pivotal for developing new corrosion inhibitors that can protect metals and alloys in industrial applications.
Synthetic Utility
Compounds with pyrazole and benzoate functional groups serve as key intermediates in the synthesis of heterocyclic systems, which are widely utilized in pharmaceuticals, agrochemicals, and dyes. Research has shown how methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with functionalities similar to this compound, can react with heterocyclic compounds to produce a variety of benzoylamino-substituted derivatives (Stanovnik et al., 1989). This demonstrates the compound's relevance in organic synthesis, enabling the creation of novel molecules with potential biological activities.
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been evaluated against various targets such as Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been shown to have potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which may impact their bioavailability.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Action Environment
The efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the physiological state of the organism, and the specific environment within the organism .
Properties
IUPAC Name |
methyl 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-9-13(15)10(2)17(16-9)8-11-5-4-6-12(7-11)14(18)19-3/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHNOIBECCYEGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)OC)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381253 |
Source
|
Record name | methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-23-3 |
Source
|
Record name | methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.